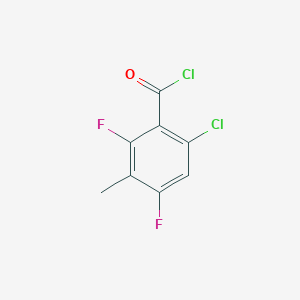

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzoyl chloride, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride typically involves the chlorination and fluorination of 3-methylbenzoic acid derivatives. One common method includes the following steps:

Chlorination: 3-methylbenzoic acid is chlorinated using thionyl chloride (SOCl2) to form 3-methylbenzoyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with various nucleophiles to form derivatives. Key reactions include:

| Nucleophile | Reagent/Conditions | Product Formed | Application |

|---|---|---|---|

| Amines | Room temperature, inert solvent | Substituted amides | Pharmaceutical intermediates |

| Alcohols | Reflux, catalytic acid/base | Esters | Polymer synthesis |

| Thiols | Mild heating, aprotic solvent | Thioesters | Biochemical probes |

This reactivity is critical for synthesizing bioactive molecules, as demonstrated in the preparation of amide-based drug candidates targeting enzymatic pathways.

Reduction Reactions

The carbonyl group can be reduced to a methylene group or alcohol under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0–25°C | Benzyl alcohol derivative | Complete reduction to alcohol |

| NaBH₄ | Methanol, room temperature | Partial reduction | Limited efficacy for acyl chlorides |

Lithium aluminum hydride (LiAlH₄) is preferred for complete reduction, yielding alcohols that serve as intermediates for further functionalization.

Oxidation Reactions

The methyl substituent at position 3 can be oxidized to a carboxylic acid or aldehyde:

| Oxidizing Agent | Conditions | Product | Byproducts |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Carboxylic acid | MnO₂, CO₂ |

| CrO₃ | Anhydrous dichloromethane | Aldehyde | Chromium salts |

Potassium permanganate (KMnO₄) in acidic media achieves full oxidation to carboxylic acids, while chromium trioxide (CrO₃) under anhydrous conditions selectively produces aldehydes.

Comparative Reactivity Insights

The presence of chlorine and fluorine substituents significantly influences reaction kinetics:

-

Electron-withdrawing effects : Enhance carbonyl electrophilicity, accelerating nucleophilic attacks.

-

Steric hindrance : The methyl group at position 3 moderately slows reactions at adjacent positions.

These factors are leveraged in industrial processes to optimize yields in multi-step syntheses, such as the production of fluorinated agrochemicals .

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is widely used as an intermediate in the synthesis of various organic compounds. Its reactive acyl chloride group allows it to participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives .

Pharmaceutical Development

The compound serves as a precursor in the synthesis of potential drug candidates. Research has indicated its role in developing anti-inflammatory and anticancer agents. For instance, derivatives of this compound have shown promising anticancer activity against various cell lines, suggesting its potential for therapeutic applications .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Chloro-2,4-difluoro-3-methylbenzamide | MCF-7 | 15.63 | Induces apoptosis |

| 6-Chloro-2,4-difluoro-3-methylbenzoic acid | U-937 | 0.48 | Cell cycle arrest at G1 phase |

| Related fluorinated compounds | HCT-116 | 0.19 | Inhibits proliferation |

Enzyme Inhibition Studies

Research has focused on the enzyme inhibition capabilities of this compound. It has been evaluated for its ability to inhibit carbonic anhydrases involved in cancer progression. Some derivatives have demonstrated selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents .

The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, which can modulate various biochemical pathways .

Case Studies

Study 1: Antitumor Activity

A peer-reviewed study explored the cytotoxic effects of derivatives of this compound on human leukemia cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for fluorinated benzoyl derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for cancer therapy .

Mecanismo De Acción

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

2,6-Difluoro-3-methylbenzoyl chloride: Similar in structure but lacks the chlorine atom at the 6-position.

6-Chloro-2-fluoro-3-methylbenzaldehyde: Similar in structure but contains an aldehyde group instead of the acyl chloride group.

Uniqueness: 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is a synthetic organic compound with the molecular formula C8H4ClF2O. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of chlorine and fluorine atoms in its structure may influence its interaction with biological targets, making it a subject of various studies.

The compound is characterized by:

- Molecular Weight : 206.56 g/mol

- Structure : It features a benzoyl chloride moiety with chlorine and fluorine substituents on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (Cl and F) can enhance the compound's reactivity and binding affinity, potentially leading to modulation of various biochemical pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Chloro-2,4-difluoro-3-methylbenzamide | MCF-7 | 15.63 | Induces apoptosis |

| 6-Chloro-2,4-difluoro-3-methylbenzoic acid | U-937 | 0.48 | Cell cycle arrest at G1 phase |

| Related fluorinated compounds | HCT-116 | 0.19 | Inhibits proliferation |

These findings suggest that modifications in the structure of benzoyl derivatives can lead to significant variations in their biological potency.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:

- Carbonic Anhydrases (CAs) : Some derivatives have shown selective inhibition against CA IX and CA II at nanomolar concentrations, indicating potential for therapeutic applications in cancer treatment .

Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the synthesis of various derivatives including this compound and assessed their cytotoxic effects on human leukemia cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of fluorinated benzoyl derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for cancer therapy .

Propiedades

IUPAC Name |

6-chloro-2,4-difluoro-3-methylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O/c1-3-5(11)2-4(9)6(7(3)12)8(10)13/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHVFBFNFYZTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)C(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.